1-(3-Cyclopropyl-3-hydroxypropyl)-3-(4-methoxyphenethyl)urea
Description
1-(3-Cyclopropyl-3-hydroxypropyl)-3-(4-methoxyphenethyl)urea is a synthetic organic compound that belongs to the class of urea derivatives. These compounds are known for their diverse applications in medicinal chemistry, particularly as potential therapeutic agents due to their ability to interact with various biological targets.
Properties
IUPAC Name |
1-(3-cyclopropyl-3-hydroxypropyl)-3-[2-(4-methoxyphenyl)ethyl]urea | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N2O3/c1-21-14-6-2-12(3-7-14)8-10-17-16(20)18-11-9-15(19)13-4-5-13/h2-3,6-7,13,15,19H,4-5,8-11H2,1H3,(H2,17,18,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MTGFQNNIRCPYPW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CCNC(=O)NCCC(C2CC2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.37 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Cyclopropyl-3-hydroxypropyl)-3-(4-methoxyphenethyl)urea typically involves the reaction of cyclopropyl-containing intermediates with urea derivatives. The process may include:
Step 1: Preparation of 3-cyclopropyl-3-hydroxypropyl intermediate through cyclopropanation reactions.
Step 2: Reaction of the intermediate with 4-methoxyphenethylamine under controlled conditions to form the desired urea derivative.
Industrial Production Methods
Industrial production methods would likely involve optimization of the synthetic route to ensure high yield and purity. This might include:
- Use of catalysts to enhance reaction rates.
- Implementation of purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
1-(3-Cyclopropyl-3-hydroxypropyl)-3-(4-methoxyphenethyl)urea can undergo various chemical reactions, including:
Oxidation: Conversion of the hydroxyl group to a carbonyl group.
Reduction: Reduction of the urea moiety to amines.
Substitution: Nucleophilic substitution reactions at the urea nitrogen.
Common Reagents and Conditions
Oxidation: Use of oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Use of reducing agents such as lithium aluminum hydride.
Substitution: Use of nucleophiles like amines or alcohols under basic conditions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted urea derivatives.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological pathways and interactions.
Medicine: Potential therapeutic agent for treating diseases due to its interaction with specific biological targets.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 1-(3-Cyclopropyl-3-hydroxypropyl)-3-(4-methoxyphenethyl)urea would depend on its specific biological target. Generally, it may involve:
Binding to enzymes or receptors: Modulating their activity.
Interacting with cellular pathways: Affecting signal transduction or metabolic processes.
Comparison with Similar Compounds
Similar Compounds
- 1-(3-Cyclopropyl-3-hydroxypropyl)-3-(4-methoxyphenyl)urea
- 1-(3-Cyclopropyl-3-hydroxypropyl)-3-(4-ethoxyphenethyl)urea
Uniqueness
1-(3-Cyclopropyl-3-hydroxypropyl)-3-(4-methoxyphenethyl)urea is unique due to its specific substitution pattern, which may confer distinct biological activity or chemical reactivity compared to similar compounds.
Biological Activity
1-(3-Cyclopropyl-3-hydroxypropyl)-3-(4-methoxyphenethyl)urea is a synthetic organic compound classified as a urea derivative. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly as a kinase inhibitor and its interactions with various biological targets. This article synthesizes available research findings, case studies, and relevant data tables to provide a comprehensive overview of the biological activity of this compound.
| Property | Value |
|---|---|
| Common Name | This compound |
| CAS Number | 1396680-13-9 |
| Molecular Formula | C₁₆H₂₄N₂O₃ |
| Molecular Weight | 292.37 g/mol |
The mechanism of action of this compound is primarily attributed to its ability to interact with specific enzymes and receptors, modulating their activity. The compound is believed to affect various signaling pathways, thereby influencing cellular processes such as proliferation and apoptosis.
Potential Targets
- Kinases : The compound has been identified as a potential kinase inhibitor, which may play a role in cancer therapy by disrupting signaling pathways that promote tumor growth.
- Receptors : Interaction with various receptors can lead to altered cellular responses, impacting processes like inflammation and metabolic regulation.
Antitumor Activity
Research indicates that urea derivatives, including this compound, exhibit significant antitumor properties. A study highlighted the effectiveness of similar compounds in inhibiting tumor cell proliferation through mechanisms involving DNA damage and cell cycle arrest.
Case Studies
- In Vitro Studies : In vitro assays demonstrated that this compound effectively inhibited the growth of several cancer cell lines. The results suggested a dose-dependent response, indicating higher concentrations lead to increased cytotoxicity.
- In Vivo Studies : Animal models treated with this compound showed reduced tumor size compared to control groups. The studies also monitored side effects, revealing a favorable safety profile at therapeutic doses.
Comparative Analysis
Comparative studies with other urea derivatives have shown that while many exhibit antitumor activity, the specific structural features of this compound contribute to its unique efficacy profile.
Toxicity and Safety Profile
The safety profile of this compound has been evaluated through various toxicity assays. Preliminary findings suggest low toxicity levels at therapeutic doses, although further studies are necessary to establish comprehensive safety data.
Toxicity Data Table
| Study Type | Findings |
|---|---|
| Acute Toxicity | Low toxicity observed in animal models |
| Chronic Toxicity | No significant adverse effects reported |
| Mutagenicity | Further testing required |
Q & A
Q. What are the standard synthetic routes for 1-(3-Cyclopropyl-3-hydroxypropyl)-3-(4-methoxyphenethyl)urea, and how are intermediates characterized?
The synthesis typically involves multi-step organic reactions, starting with the preparation of cyclopropyl and methoxyphenethyl precursors. Key steps include:
- Coupling reactions : Formation of the urea linkage via reaction between an isocyanate and an amine intermediate .
- Purification : Column chromatography or recrystallization to isolate intermediates and final products.
- Characterization : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C) and High-Resolution Mass Spectrometry (HRMS) to confirm molecular structure. X-ray crystallography may resolve stereochemistry for chiral centers .
Q. Which spectroscopic techniques are essential for confirming the structure of this compound?
- NMR Spectroscopy : Critical for identifying functional groups (e.g., cyclopropyl protons at δ 0.5–1.5 ppm, urea NH signals at δ 5–7 ppm) .
- Mass Spectrometry : HRMS validates molecular weight and fragmentation patterns .
- Infrared (IR) Spectroscopy : Confirms urea carbonyl (C=O) stretching at ~1650 cm⁻¹ and hydroxyl (O-H) bands .
Q. What are the key functional groups influencing the compound’s reactivity?
- Cyclopropyl group : Strain-driven reactivity in ring-opening or addition reactions .
- Hydroxypropyl moiety : Participates in hydrogen bonding, affecting solubility and biological interactions .
- Methoxyphenethyl group : Electron-donating methoxy group stabilizes aromatic interactions with target receptors .
Advanced Research Questions
Q. How can computational methods optimize the synthesis of this urea derivative?
- Reaction Path Search : Quantum mechanical calculations (e.g., DFT) predict transition states and intermediates, reducing trial-and-error experimentation .
- Solvent and Catalyst Screening : Machine learning models analyze solvent polarity and catalyst efficiency to enhance yield .
- Microreactor Systems : Flow chemistry minimizes side reactions, as demonstrated in similar urea syntheses .
Q. How can researchers resolve contradictions in reported biological activities of structurally analogous urea compounds?
- Comparative Binding Assays : Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure binding affinities against target enzymes/receptors .
- Structural-Activity Relationship (SAR) Studies : Modify substituents (e.g., methoxy vs. ethoxy groups) to isolate pharmacophoric features .
- Meta-Analysis : Cross-reference datasets from PubChem and crystallographic databases to identify outliers or methodological biases .
Q. What experimental design strategies minimize variability in pharmacological testing?
- Design of Experiments (DoE) : Fractional factorial designs optimize parameters (e.g., pH, temperature) while reducing the number of trials .
- Positive/Negative Controls : Include reference compounds (e.g., known enzyme inhibitors) to validate assay conditions .
- Replicate Testing : Triplicate measurements with independent synthetic batches to account for batch-to-batch variability .
Q. How can biophysical methods assess the compound’s binding affinities and stability?
- X-ray Crystallography : Resolve 3D binding modes with target proteins (e.g., kinase domains) .
- Differential Scanning Calorimetry (DSC) : Measure thermal stability in physiological buffers .
- Circular Dichroism (CD) : Monitor conformational changes in target biomolecules upon compound binding .
Q. What strategies enhance the compound’s stability under physiological conditions?
- pH Buffering : Formulate with excipients (e.g., cyclodextrins) to protect the urea moiety from hydrolysis in acidic environments .
- Prodrug Design : Mask the hydroxypropyl group as an ester to improve metabolic stability .
- Accelerated Stability Testing : Expose the compound to elevated temperatures/humidity and monitor degradation via LC-MS .
Methodological Notes
- Data Contradiction Analysis : Cross-validate spectral and bioactivity data across multiple platforms (e.g., PubChem, independent lab replicates) to address discrepancies .
- Advanced Instrumentation : Utilize cryo-electron microscopy (cryo-EM) for high-resolution target interaction studies, applicable to urea derivatives with large protein targets .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
